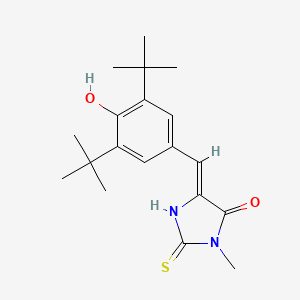![molecular formula C25H21FN2O4 B11639924 (4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(2-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11639924.png)
(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(2-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-[(4-etoxifenil)(hidroxi)metileniden]-5-(2-fluorofenil)-1-(piridin-3-ilmetil)pirrolidina-2,3-diona es un compuesto orgánico complejo con una estructura única que incluye grupos etoxifenil, fluorofenil y piridinilmetil
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (4E)-4-[(4-etoxifenil)(hidroxi)metileniden]-5-(2-fluorofenil)-1-(piridin-3-ilmetil)pirrolidina-2,3-diona típicamente implica reacciones orgánicas de múltiples pasos. Los materiales de partida a menudo incluyen etoxibenzaldehído, fluorobenzaldehído y derivados de piridina. Los pasos clave en la síntesis pueden implicar:
Condensación de Aldol: Combinar etoxibenzaldehído y fluorobenzaldehído en condiciones básicas para formar el intermedio.
Ciclización: El intermedio se cicliza con derivados de piridina para formar el anillo pirrolidínico.
Hidroxilación: Introducción del grupo hidroxilo a través de reacciones de oxidación.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis orgánica a gran escala, incluidos reactores de flujo continuo y cribado de alto rendimiento para optimizar las condiciones de reacción. El uso de catalizadores y solventes es crucial para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales, como reducir los grupos carbonilo a alcoholes.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, introduciendo nuevos grupos funcionales.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Halógenos, agentes de nitración.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados con grupos funcionales modificados, que pueden utilizarse aún más en diferentes aplicaciones.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento de fármacos y la ciencia de materiales.
Biología
En la investigación biológica, se estudian las interacciones del compuesto con las biomoléculas para comprender su potencial como agente terapéutico. Puede exhibir actividad contra ciertas enzimas o receptores, convirtiéndolo en un candidato para el desarrollo de fármacos.
Medicina
Se exploran las posibles propiedades medicinales del compuesto para tratar diversas enfermedades. Su capacidad para interactuar con dianas moleculares específicas lo convierte en un candidato prometedor para el desarrollo de nuevos productos farmacéuticos.
Industria
En el sector industrial, el compuesto se utiliza en la síntesis de materiales avanzados, incluidos polímeros y nanomateriales. Sus propiedades químicas únicas contribuyen al desarrollo de materiales de alto rendimiento.
Mecanismo De Acción
El mecanismo de acción de (4E)-4-[(4-etoxifenil)(hidroxi)metileniden]-5-(2-fluorofenil)-1-(piridin-3-ilmetil)pirrolidina-2,3-diona involucra su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir o activar estas dianas, lo que lleva a varios efectos biológicos. Las vías involucradas en su mecanismo de acción incluyen vías de transducción de señales y vías metabólicas.
Comparación Con Compuestos Similares
Compuestos Similares
Acetoacetato de Etilo: Un compuesto más simple con grupos funcionales similares, utilizado en diversas reacciones de síntesis orgánica.
Acetilacetona: Otro compuesto con tautomería ceto-enol, utilizado en química de coordinación.
Singularidad
La singularidad de (4E)-4-[(4-etoxifenil)(hidroxi)metileniden]-5-(2-fluorofenil)-1-(piridin-3-ilmetil)pirrolidina-2,3-diona radica en su estructura compleja, que permite una reactividad química diversa y posibles aplicaciones en múltiples campos. Su combinación de grupos etoxifenil, fluorofenil y piridinilmetil proporciona una plataforma versátil para futuras modificaciones químicas y aplicaciones.
Propiedades
Fórmula molecular |
C25H21FN2O4 |
|---|---|
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H21FN2O4/c1-2-32-18-11-9-17(10-12-18)23(29)21-22(19-7-3-4-8-20(19)26)28(25(31)24(21)30)15-16-6-5-13-27-14-16/h3-14,22,29H,2,15H2,1H3/b23-21+ |
Clave InChI |
DZKMCVKXYJVOOL-XTQSDGFTSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)/O |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11639842.png)
![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B11639851.png)
![4-bromo-N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11639852.png)

![3-hexyl-4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11639869.png)
![N-(4-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B11639874.png)
![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide](/img/structure/B11639879.png)
![3-(4-methoxyphenyl)-2-[(E)-2-(3-methylphenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11639881.png)
![Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate](/img/structure/B11639883.png)
![N-{5-[(Diethylamino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-propylpentanamide](/img/structure/B11639892.png)
![2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11639910.png)
![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide](/img/structure/B11639917.png)
![3-(9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol](/img/structure/B11639931.png)
![Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B11639933.png)
